molecular formula C12H16N2O2 B2768852 tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 679392-21-3

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B2768852
CAS RN: 679392-21-3
M. Wt: 220.272
InChI Key: WLOMDLSRFNCYNR-UHFFFAOYSA-N
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Description

“tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound. It is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine ring . The molecular formula of this compound is C12H16N2O2 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” consists of a pyrrolo[2,3-b]pyridine ring attached to a tert-butyl group and a carboxylate group . The InChI code for this compound is 1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4,6,8H,5,7H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is 220.27 . The InChI code for this compound is 1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4,6,8H,5,7H2,1-3H3 .

Scientific Research Applications

Environmental and Health Implications of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including tert-Butyl derivatives, are utilized in various industrial and commercial products to extend shelf life by retarding oxidative reactions. Studies have focused on their environmental presence, human exposure, and potential toxicity. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in indoor dust, outdoor air particulates, and biological samples in humans, including fat tissues and breast milk. These compounds, including their transformation products, may pose risks of hepatic toxicity and endocrine disruption. Future research is suggested to explore novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury, 2020.

Applications in N-heterocycle Synthesis

The versatility of tert-Butyl derivatives in synthetic chemistry is highlighted in the synthesis of N-heterocycles via sulfinimines, where tert-butanesulfinamide plays a crucial role. This method facilitates access to diverse structures like piperidines and pyrrolidines, integral to many natural products and therapeutic compounds R. Philip et al., 2020.

Role in Plant Defense Mechanisms

Research on pyrrolo[2,3-b]pyridine derivatives extends into biochemistry, where similar structures are involved in plant defense against pathogens. Pyrroline-5-carboxylate (P5C), a related compound, plays a significant role in plant resistance to bacterial pathogens, involving processes like the hypersensitive response and programmed cell death, highlighting the biochemical importance of pyrrolopyridine structures A. Qamar et al., 2015.

Contributions to Bioseparation Technologies

Three-phase partitioning (TPP), an emerging nonchromatographic bioseparation technology, benefits from the properties of tert-butyl derivatives. TPP offers a green, efficient, and scalable approach for separating bioactive molecules, where tert-butyl derivatives could play a role in optimizing separation conditions and improving efficiency Jingkun Yan et al., 2018.

Implications for Drug Discovery

Pyrrolidine structures, closely related to pyrrolo[2,3-b]pyridine derivatives, are pivotal in drug discovery due to their versatility and presence in biologically active compounds. The saturated pyrrolidine scaffold is explored for its pharmacophore space and stereochemistry, offering insights into the design of new compounds with potential therapeutic applications Giovanna Li Petri et al., 2021.

properties

IUPAC Name

tert-butyl 2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-6-9-5-4-7-13-10(9)14/h4-5,7H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOMDLSRFNCYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

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